molecular formula C16H18BrN3O B11305135 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine

Cat. No.: B11305135
M. Wt: 348.24 g/mol
InChI Key: BGUIWMFUHUTLSR-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a carbonyl group attached to a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors to form the pyrazole ring, followed by the introduction of the bromophenyl group and the carbonyl group. The final step involves the attachment of the methylpiperidine moiety.

For example, a typical synthetic route might involve:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbonyl group could yield a carboxylic acid, while nucleophilic substitution of the bromophenyl group could introduce various functional groups such as amines or ethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-methylpiperidine is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18BrN3O

Molecular Weight

348.24 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H18BrN3O/c1-11-6-8-20(9-7-11)16(21)15-10-14(18-19-15)12-2-4-13(17)5-3-12/h2-5,10-11H,6-9H2,1H3,(H,18,19)

InChI Key

BGUIWMFUHUTLSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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